Lawsaritol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lawsaritol is typically isolated from the roots of Lawsonia inermis through a series of extraction and purification steps. The process involves:
Purification: The extracts are then purified using column chromatography techniques to isolate this compound.
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction and purification methods mentioned above can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: Lawsaritol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the sterol structure.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other sterol derivatives.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Potential therapeutic applications in treating inflammatory conditions and certain types of cancer.
Industry: Utilized in the production of natural dyes and cosmetics.
Mechanism of Action
The mechanism of action of lawsaritol involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
Lawsaritol can be compared with other sterol compounds such as:
Isoplumbagin: Another compound isolated from Lawsonia inermis with similar anti-inflammatory properties.
Saringosterol: A sterol with antioxidant properties.
Stigmasterol: Known for its anti-inflammatory and antioxidant activities.
Uniqueness: this compound’s unique combination of anti-inflammatory and antioxidant properties, along with its natural origin from Lawsonia inermis, distinguishes it from other sterol compounds .
Properties
Molecular Formula |
C29H50O |
---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,23-27,30H,7-17H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
BBTIMXAYZRWPNG-VJSFXXLFSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)C(C)C |
Origin of Product |
United States |
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